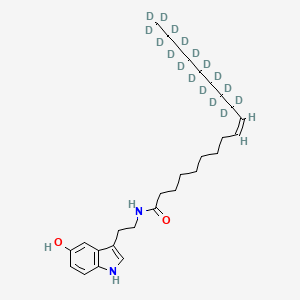
Oleoyl Serotonin-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl Serotonin-d17 is a deuterated form of oleoyl serotonin, containing 17 deuterium atoms. It is primarily used as an internal standard for the quantification of oleoyl serotonin by gas chromatography or liquid chromatography-mass spectrometry. This compound is a hybrid molecule patterned after arachidonoyl serotonin, which is known for its dual antagonistic properties against fatty acid amide hydrolase and the transient receptor potential vanilloid type 1 channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl Serotonin-d17 involves the incorporation of deuterium atoms into the oleoyl serotonin molecule. This process typically includes the following steps:
Deuteration of Oleic Acid: Oleic acid is subjected to deuteration to replace hydrogen atoms with deuterium atoms at specific positions.
Amidation Reaction: The deuterated oleic acid is then reacted with serotonin to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of oleic acid are deuterated using deuterium gas or deuterated solvents.
Automated Amidation: The amidation reaction is automated to ensure consistency and efficiency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oleoyl Serotonin-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Oleoyl Serotonin-d17 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of oleoyl serotonin.
Biology: Studied for its role in inhibiting the transient receptor potential vanilloid type 1 channel and its potential effects on pain modulation.
Medicine: Investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: Utilized in the development of new analytical methods and standards for lipid research
Mechanism of Action
Oleoyl Serotonin-d17 exerts its effects by inhibiting the transient receptor potential vanilloid type 1 channel. This inhibition reduces the activation of the channel by capsaicin, leading to decreased pain perception. The compound does not block the fatty acid amide hydrolase-mediated hydrolysis of arachidonoyl ethanolamine, indicating a selective mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl Serotonin: A dual antagonist of fatty acid amide hydrolase and transient receptor potential vanilloid type 1 channel.
Oleoyl Dopamine: An oleic derivative of dopamine with potential therapeutic applications in neurodegenerative disorders.
Oleoyl Estrone: A fatty acid ester of estrone used in the treatment of obesity .
Uniqueness
Oleoyl Serotonin-d17 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. Its selective inhibition of the transient receptor potential vanilloid type 1 channel without affecting fatty acid amide hydrolase-mediated hydrolysis further distinguishes it from similar compounds .
Properties
Molecular Formula |
C28H44N2O2 |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
LCQKHZYXPCLVBI-DUGYPAGXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)
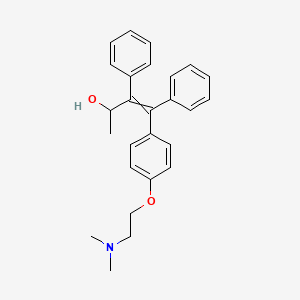

![10-[3-butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765275.png)
![(1R,3S,12S,13R,15S,16S,17S,19S,23R,25S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765281.png)
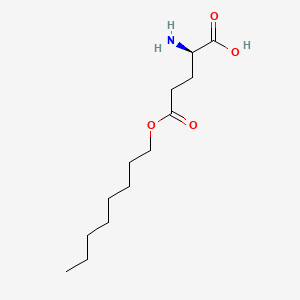
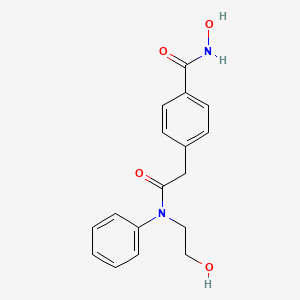
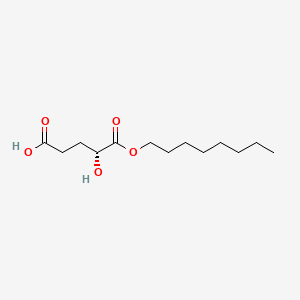
![(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765311.png)
![(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765320.png)

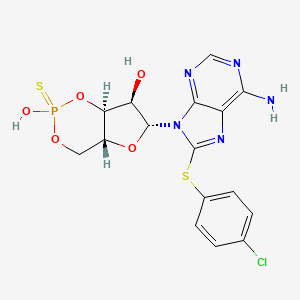
![4',21,24-Trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765350.png)
![(2R)-2-[(Z)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765367.png)
